trans-Tetrahydrofuran-3,4-dicarboxylic acid

Description

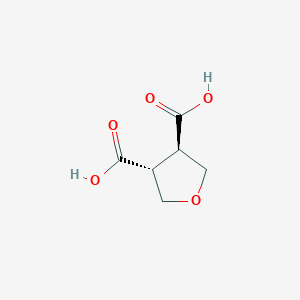

trans-Tetrahydrofuran-3,4-dicarboxylic acid (CAS: 1903836-65-6) is a bicyclic organic compound featuring a tetrahydrofuran (THF) ring substituted with two carboxylic acid groups in a trans configuration. Its molecular formula is C₆H₈O₅, with a molecular weight of 160.12 g/mol and a purity typically exceeding 95% . The compound is stored under controlled conditions (sealed, dry, 2–8°C) to maintain stability .

Properties

IUPAC Name |

(3R,4R)-oxolane-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHAOMPZQHGTKN-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Tetrahydrofuran-3,4-dicarboxylic acid can be synthesized through organic synthesis methods. One possible synthetic route involves the cyclization of appropriate precursor compounds followed by functional group transformations to obtain the target product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced in a laboratory setting using standard organic synthesis techniques. The process typically involves the use of reagents and catalysts to facilitate the cyclization and functionalization reactions.

Chemical Reactions Analysis

Ring-Opening Cross-Coupling Reactions

The tetrahydrofuran (THF) ring in this compound undergoes stereospecific ring-opening via cross-coupling with organometallic reagents. For example:

Conditions :

-

Kumada-type coupling using Grignard reagents (e.g., RMgX) and nickel catalysts.

-

Reaction temperature: 25–60°C.

Outcomes :

| Starting Material Diastereomer | Product Configuration | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| trans-THF derivative | anti-Acyclic diol | 82 | >20:1 |

| cis-THF derivative | syn-Acyclic diol | 86 | 9:1 |

This reaction proceeds with inversion of configuration at the oxygen-bearing carbon, enabling controlled synthesis of stereochemically defined acyclic alcohols or carboxylic acids .

Reduction of Carboxylic Acid Groups

The two carboxylic acid moieties can be reduced to primary alcohols under reductive conditions:

Conditions :

-

InBr₃/1,1,3,3-tetramethyldisiloxane (TMDS) system.

-

Solvent: Toluene, 80°C.

Outcome :

-

Conversion of -COOH groups to -CH₂OH, yielding tetrahydrofuran-3,4-dimethanol .

-

Typical yields: 70–85% for related diacid-to-diol transformations .

Acid-Catalyzed Cyclization and Rearrangement

The compound participates in acid-mediated cyclization or rearrangement reactions:

Conditions :

-

Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., p-TsOH).

-

Solvent: Dichloromethane or toluene.

Outcomes :

-

Formation of bicyclic ethers via intramolecular cyclization.

-

Example: Reaction with BF₃·OEt₂ generates an epoxonium ion intermediate, which undergoes nucleophilic trapping to yield complex polycyclic structures .

Thermal Decarboxylation

Under elevated temperatures, the compound undergoes decarboxylation:

Conditions :

-

Heating at 150–200°C in inert atmosphere.

Outcome :

-

Loss of CO₂ from one or both carboxylic acid groups, forming tetrahydrofuran derivatives with reduced molecular complexity .

Functional Group Interconversion

The carboxylic acids serve as handles for further derivatization:

Reactions :

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions to form diesters.

-

Amidation : Conversion to diamides using coupling agents (e.g., EDC, DCC) and amines.

Applications :

-

These derivatives are intermediates in pharmaceutical synthesis, enabling modulation of solubility and bioactivity .

Key Structural Comparisons

Scientific Research Applications

Pharmaceutical Applications

Cytotoxic Properties

Research has highlighted the cytotoxic effects of trans-tetrahydrofuran-3,4-dicarboxylic acid against various cancer cell lines. This suggests its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapies.

Antimicrobial Activity

Compounds derived from tetrahydrofuran structures have shown promising antimicrobial properties. This characteristic positions this compound as a potential pharmaceutical agent against bacterial and fungal infections .

Drug Formulation

Due to its unique chemical properties, this compound can be utilized in drug formulations, enhancing the bioavailability and effectiveness of active pharmaceutical ingredients.

Material Science Applications

Polymer Chemistry

In the realm of polymer chemistry, this compound serves as a building block for synthesizing various polymers. Its cyclic structure allows for unique interactions in polymer chains, potentially leading to materials with enhanced mechanical properties .

Biodegradable Plastics

The compound's dicarboxylic nature makes it suitable for developing biodegradable plastics. These materials can be engineered to degrade under specific environmental conditions, addressing growing concerns over plastic waste .

Synthesis and Derivatives

Several synthesis methods for this compound have been reported, including cyclization reactions involving dicarboxylic acids using indium bromide (InBr₃) and trimethylsilyl hydride (TMDS) systems . The ability to modify this compound into various derivatives expands its application range.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of trans-tetrahydrofuran-3,4-dicarboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its carboxylic acid groups, which can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Thiazolidine-2,4-dicarboxylic Acid

- CAS : 30097-06-4

- Formula: C₅H₇NO₄S

- Molecular Weight : 177.17 g/mol

- Key Features : Contains a sulfur-based thiazolidine ring instead of a THF ring. Formed via condensation of cysteine and pyruvic acid, it acts as a safe precursor for L-cysteine release in cells .

- Applications : Pharmacological research, particularly in redox biology and cysteine supplementation .

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

- CAS : 26106-63-8

- Formula : C₈H₈O₉

- Molecular Weight : 248.14 g/mol

- Key Features: Four carboxylic acid groups on a THF ring, enabling high coordination capacity. Potential use in metal-organic frameworks (MOFs) due to its polytopic linker functionality .

- Applications : MOF design for gas storage (e.g., methane) and catalysis .

Tetrahydrofurfuryl Acrylate

- CAS : 2399-48-6

- Formula : C₈H₁₂O₃

- Molecular Weight : 156.18 g/mol

- Key Features : An ester derivative with a tetrahydrofurfuryl group. Metabolizes to tetrahydrofurfuryl alcohol (CAS: 97-99-4), sharing similar health effects with other acrylates .

- Applications : Polymer synthesis and industrial coatings .

Functional Analogues

Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid

- CAS : 5337-04-2

- Formula : C₇H₁₀O₅

- Molecular Weight : 174.15 g/mol

- Key Features : Pyran ring instead of furan, with two carboxylic groups. Similarity score: 0.83 (compared to trans-THF-3,4-dicarboxylic acid) .

- Applications : Intermediate in fine chemical synthesis.

Caffeic Acid

Comparative Data Table

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| trans-THF-3,4-dicarboxylic acid | 1903836-65-6 | C₆H₈O₅ | 160.12 | 2 × COOH | Research chemical, potential MOFs |

| Thiazolidine-2,4-dicarboxylic acid | 30097-06-4 | C₅H₇NO₄S | 177.17 | 2 × COOH, thiazolidine | Cysteine precursor, pharmacology |

| THF-2,3,4,5-tetracarboxylic acid | 26106-63-8 | C₈H₈O₉ | 248.14 | 4 × COOH | MOF construction, gas storage |

| Tetrahydrofurfuryl acrylate | 2399-48-6 | C₈H₁₂O₃ | 156.18 | Ester, acrylate | Polymer chemistry |

Biological Activity

trans-Tetrahydrofuran-3,4-dicarboxylic acid (C₆H₈O₅) is an organic compound with a unique tetrahydrofuran ring structure featuring two carboxylic acid groups at the 3 and 4 positions. This compound has garnered attention in various fields, particularly in pharmaceuticals and materials science, due to its notable biological activities.

- Molecular Formula : C₆H₈O₅

- Molecular Weight : Approximately 160.12 g/mol

- Structural Characteristics : The cyclic structure with carboxylic groups enhances its reactivity and biological potential compared to linear dicarboxylic acids.

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, suggesting its potential utility in cancer therapy. For instance, it has been tested against breast and colon cancer cell lines, demonstrating a dose-dependent reduction in cell viability.

Antimicrobial Properties

Compounds derived from tetrahydrofuran structures are noted for their antimicrobial activities. This compound has shown effectiveness against several bacterial strains, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values observed were comparable to known antibiotics, making it a candidate for further development in treating bacterial infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other dicarboxylic acids:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fumaric Acid | Unsaturated dicarboxylic acid | Exists as geometric isomers (cis/trans) |

| Maleic Acid | Unsaturated dicarboxylic acid | More reactive due to double bond; used in resins |

| Succinic Acid | Saturated dicarboxylic acid | Used as a food additive; less complex structure |

The cyclic nature and specific positioning of the carboxylic groups in this compound enhance its biological activities compared to the linear structures of succinic and fumaric acids.

Case Studies and Research Findings

- Cytotoxicity Study : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of various tetrahydrofuran derivatives on cancer cell lines. The results indicated that this compound had a significant impact on reducing cell proliferation in breast cancer cells by inducing apoptosis pathways.

- Antimicrobial Efficacy : In a recent investigation into the antimicrobial properties of tetrahydrofuran derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited MIC values ranging from 5 to 10 µg/mL against multiple strains, indicating strong antibacterial potential .

- Synthesis and Structural Activity Relationship : Research focusing on the synthesis of tetrahydrofuran derivatives highlighted that modifications to the carboxylic groups significantly influenced biological activity. This compound was synthesized using a novel method that increased yield and purity, paving the way for further biological testing .

Q & A

Q. What are the established synthetic routes for trans-Tetrahydrofuran-3,4-dicarboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of trans-Tetrahydrofuran-3,4-dicarboxylic acid (CAS: 1903836-65-6, C₆H₈O₅) can be approached via cyclization or catalytic hydrogenation of furan derivatives. For example, the Henkel reaction—a base-catalyzed rearrangement of dicarboxylates—has been used for structurally similar furan dicarboxylic acids, though it may yield unexpected byproducts like furan-2,4- and 2,5-dicarboxylic acid isomers under varying pH and temperature . Optimizing reaction conditions (e.g., solvent polarity, catalyst choice) is critical to suppress side reactions. Post-synthesis purification via recrystallization or HPLC (as referenced for thiazolidine dicarboxylic acids in ) ensures ≥95% purity.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., MeOD) confirms stereochemistry and functional groups.

- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL () resolves the trans configuration and hydrogen-bonding networks. For powders, synchrotron XRD improves resolution.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (160.12 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How does this compound compare to other furan-based dicarboxylic acids in coordination chemistry applications, such as MOF synthesis?

Methodological Answer: Compared to rigid aromatic dicarboxylates (e.g., benzene-1,4-dicarboxylic acid in ), the trans-Tetrahydrofuran derivative offers conformational flexibility, influencing metal-organic framework (MOF) topology. For example, post-synthetic ligand exchange (PSLE) with triazole/tetrazole-functionalized ligands () can enhance MOF stability. Key factors:

- Ligand pKa : Adjusts metal-ligand coordination strength.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor ligand solubility during MOF assembly.

- Thermal Stability : TGA/DSC analyses assess framework integrity under heating.

Q. What are the critical factors in analyzing the alkaline stability of this compound derivatives in polymer applications?

Methodological Answer: Alkaline stability testing follows protocols for arylene-linked polymers ():

- Accelerated Aging : Immerse polymer films in KOD/D₂O (40 wt.%) at 80°C for 24–72 hours.

- Degradation Metrics : Monitor mass loss, FTIR peak shifts (e.g., carbonyl groups), and solution pH.

- Mechanistic Insight : NMR tracking of hydrolyzed fragments identifies labile bonds (e.g., ester vs. ether linkages).

Q. How should researchers address discrepancies in reported reaction mechanisms leading to this compound formation, particularly when unexpected byproducts arise?

Methodological Answer: Contradictory data (e.g., ’s concurrent furan-2,4- and 2,5-dicarboxylic acid formation) require:

- Mechanistic Probes : Isotopic labeling (²H/¹³C) traces reaction pathways.

- Computational Modeling : DFT calculations identify transition states and energy barriers.

- Byproduct Isolation : Use preparative HPLC () to separate isomers for structural validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.